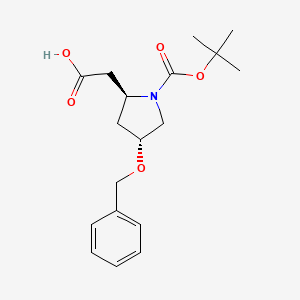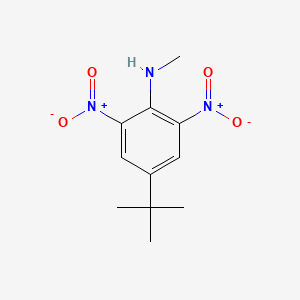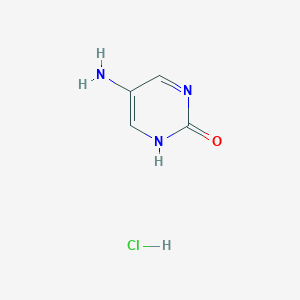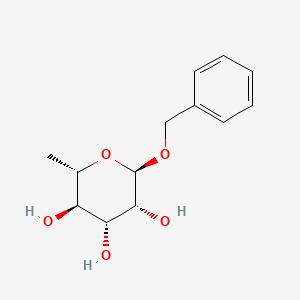
Benzyl alpha-L-rhamnopyranoside
Übersicht
Beschreibung
Benzyl alpha-L-rhamnopyranoside is a chemical compound that has been studied for its various properties . It is derived from α-L-rhamnopyranose .
Synthesis Analysis
The synthesis of Benzyl alpha-L-rhamnopyranoside involves several steps. It can be prepared by both conventional and microwave-assisted glycosidation techniques . The process involves the conversion of Benzyl alpha-L-rhamnopyranoside into Benzyl 2,3-O-isopropylidene-alpha-L-rhamnopyranoside, which after lauroylation followed by removal of the isopropylidene group, gives the Benzyl 4-O-lauroyl-alpha-L-rhamnopyranoside .Molecular Structure Analysis
The molecular structure of Benzyl alpha-L-rhamnopyranoside has been studied using various techniques. Protected rhamnopyranosides exhibited slight distortion from the regular 1 C 4 conformation, probably due to the fusion of the pyranose and isopropylidene ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Benzyl alpha-L-rhamnopyranoside include glycosidation, isopropylidene protection, lauroylation, and deprotection .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzyl α-L-rhamnopyranoside and its derivatives have demonstrated significant potential in antimicrobial activities. In a study, various rhamnopyranoside derivatives exhibited pronounced antimicrobial efficacy against human pathogenic bacteria and fungi. Notably, these compounds showed a higher activity against pathogenic fungi compared to bacterial pathogens, indicating their potential as antifungal agents (Matin et al., 2016).
Synthesis of Diagnostic Agents
Benzyl α-L-rhamnopyranoside has been used in the synthesis of complex oligosaccharides for potential diagnostic applications. For example, it played a crucial role in the synthesis of a specific oligosaccharide portion of the major serologically active glycolipid from Mycobacterium leprae, which is used in the early diagnosis of leprosy infection and in the investigation of monoclonal antibodies (Gigg et al., 1985).
Anticancer Potential
Certain derivatives of benzyl α-L-rhamnopyranoside, particularly those with fatty acid esters, have shown potential in anticancer applications. These compounds, due to their hydrophilic and lipophilic nature, have broader applications, including in the field of anticancer research (Muhammad et al., 2021).
Structural and Spectroscopic Analysis
Benzyl α-L-rhamnopyranoside has been a subject of interest in structural and spectroscopic studies. Research has been conducted on its mono- and di-benzyl ethers, providing insights into the structural properties of these compounds, which is crucial for understanding their reactivity and potential applications in various fields of chemistry (Lipták et al., 1978).
Synthesis of Glycosides and Oligosaccharides
Benzyl α-L-rhamnopyranoside is extensively used in the synthesis of various glycosides and oligosaccharides. It serves as a crucial building block in the synthesis of complex carbohydrate structures, which have applications in biochemistry and medicinal chemistry (Crich & Yao, 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-8-10(14)11(15)12(16)13(18-8)17-7-9-5-3-2-4-6-9/h2-6,8,10-16H,7H2,1H3/t8-,10-,11+,12+,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQDDNIUJBFOEL-BQSNPHCVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10083642 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



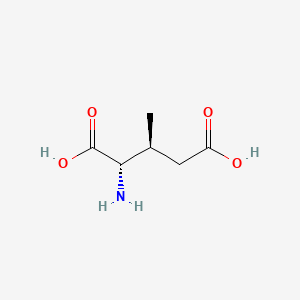



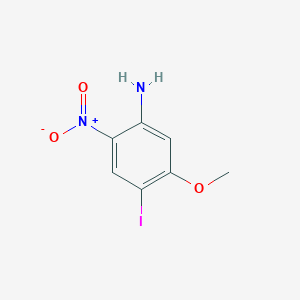

![tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3260887.png)


![Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B3260909.png)

